

# Pharmacological profile of 6-methylpyridin-2-yl derivatives

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## Compound of Interest

Compound Name: *1-(6-Methylpyridin-2-yl)piperazine*

Cat. No.: *B109231*

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An In-depth Technical Guide on the Pharmacological Profile of 6-methylpyridin-2-yl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of 6-methylpyridin-2-yl derivatives. It covers their synthesis, mechanism of action, and interaction with various biological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

## Introduction to 6-methylpyridin-2-yl Derivatives

The 6-methylpyridin-2-yl moiety is a significant pharmacophore in modern medicinal chemistry, appearing in a diverse range of biologically active compounds. Its unique electronic and steric properties contribute to the affinity and selectivity of these derivatives for various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. This guide explores the pharmacological profiles of several classes of 6-methylpyridin-2-yl derivatives, highlighting their potential in treating a spectrum of diseases, from cancer to neurodegenerative disorders and inflammatory conditions.

## Pharmacological Targets and Quantitative Data

6-Methylpyridin-2-yl derivatives have been shown to interact with a variety of biological targets. The following tables summarize the quantitative data for their activity at these targets.

**Table 1: Transforming Growth Factor-beta Type I Receptor (ALK5) Inhibitors**

Compound	Structure	IC50 (μM)	Cell-based Assay (% Inhibition @ 0.05 μM)
16	4-(6-quinoliny)-5-(6-methylpyridin-2-yl)imidazole	0.026	N/A
18	4-(6-quinoliny)-5-(6-methylpyridin-2-yl)imidazole analog	0.034	66% <a href="#">[1]</a>

**Table 2: Mu-Opioid Receptor (MOR) Agonists**

Compound	Structure	Antinociceptive ED50 (mg/kg)	Duration of Action
9e	6β-(pyridin-3-yl)amidomorphine derivative	N/A	> 24 hours (subcutaneous) <a href="#">[2]</a>
9f	6β-(pyridin-4-yl)amidomorphine derivative	N/A	> 24 hours (subcutaneous) <a href="#">[2]</a>
Morphine	2.5 (1.8, 3.4)	~3 hours <a href="#">[2]</a>	

**Table 3: P2X2 Receptor Modulators**

Compound	Structure	Activity at P2X2 Receptors
MRS 2154	2,6-dimethyl-4-phenyl-5-phosphonato-1,4-dihdropyridine	Potentiation (0.3-10 $\mu$ M), Antagonism (>10 $\mu$ M)
MRS 2155	6-methyl-2-phenyl-4-phenyl-5-phosphonato-1,4-dihdropyridine	Potentiation (>1 $\mu$ M), Antagonism (0.3-1 $\mu$ M)
Nicardipine	Antagonist (IC <sub>50</sub> = 25 $\mu$ M)	

**Table 4: Sigma ( $\sigma$ ) Receptor Ligands**

Compound	Structure	K <sub>i</sub> (nM) for h $\sigma$ 1R	Selectivity over h $\sigma$ 2R
5	2-{{2-(1-benzylpiperidin-4-yl)ethyl}amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile	1.45 $\pm$ 0.43	290-fold[3]
NE-100	2.00	N/A	
PB28	1.87	N/A	

**Table 5: Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibitors**

Compound	Structure	IC <sub>50</sub> ( $\mu$ M)	In vitro IL-6 Release Inhibition IC <sub>50</sub> ( $\mu$ M)
1a	6-phenylpyridin-2-yl guanidine	~18	N/A[4]
49d	2-aminobenzimidazole derivative	N/A	~2[4]

## Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

### Synthesis of 4(5)-(6-methylpyridin-2-yl)imidazoles (ALK5 Inhibitors)

A general procedure for the synthesis of 4(5)-(6-methylpyridin-2-yl)imidazoles involves a multi-step reaction sequence. A representative synthesis is outlined below:

- Step 1: Synthesis of  $\alpha$ -bromoketone. The corresponding acetophenone derivative is brominated using a suitable brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent like chloroform or carbon tetrachloride.
- Step 2: Condensation with amidine. The resulting  $\alpha$ -bromoketone is then reacted with a substituted amidine hydrochloride in a solvent such as ethanol or isopropanol under reflux conditions to yield the desired imidazole ring system.
- Step 3: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

### Mu-Opioid Receptor (MOR) Binding Assay

The affinity of the compounds for the mu-opioid receptor is determined by a competitive radioligand binding assay.

- Membrane Preparation: Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells) are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation.
- Binding Assay: The assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand (e.g., [ $^3$ H]DAMGO), and varying concentrations of the test compound.
- Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

- Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The IC<sub>50</sub> values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

## MSK1 Enzymatic Assay

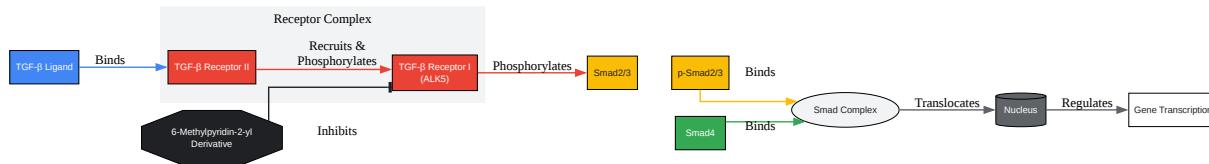
The inhibitory activity against MSK1 is determined using a kinase assay.

- Reaction Mixture: The assay is conducted in a buffer containing recombinant human MSK1, a specific substrate peptide (e.g., Crosstide), and ATP.
- Inhibitor Addition: The 6-methylpyridin-2-yl derivative is added at various concentrations.
- Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
- Termination: The reaction is stopped by the addition of a solution containing EDTA.
- Detection: The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody in an ELISA format or by measuring ADP production using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis: IC<sub>50</sub> values are calculated from the dose-response curves.

## Signaling Pathways and Experimental Workflows

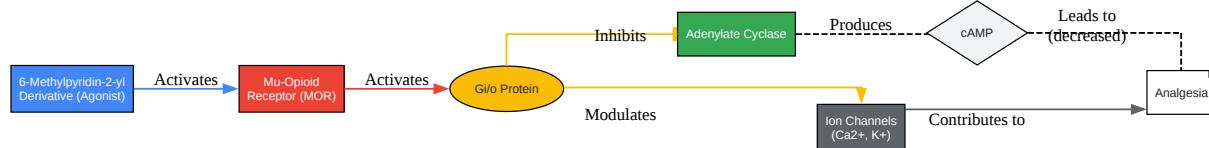
The following diagrams, generated using the DOT language, visualize key signaling pathways and a representative experimental workflow.

## Signaling Pathways



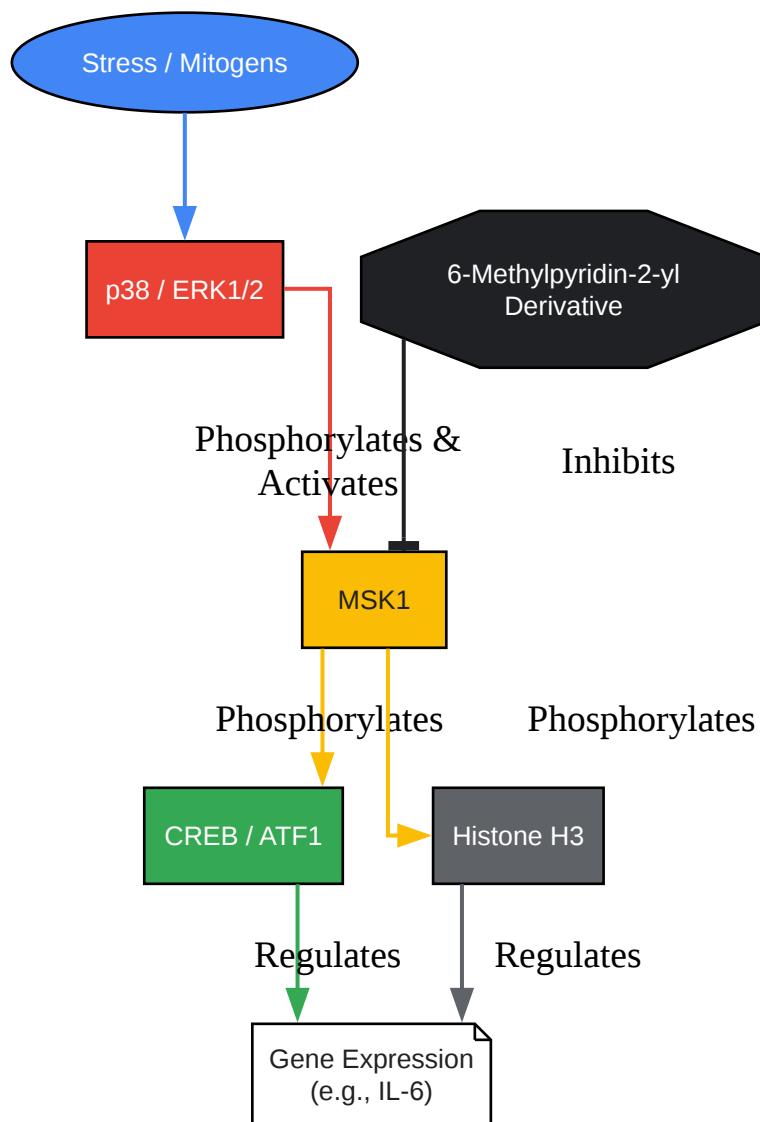
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Caption: TGF-β signaling pathway and the inhibitory action of 6-methylpyridin-2-yl derivatives on ALK5.



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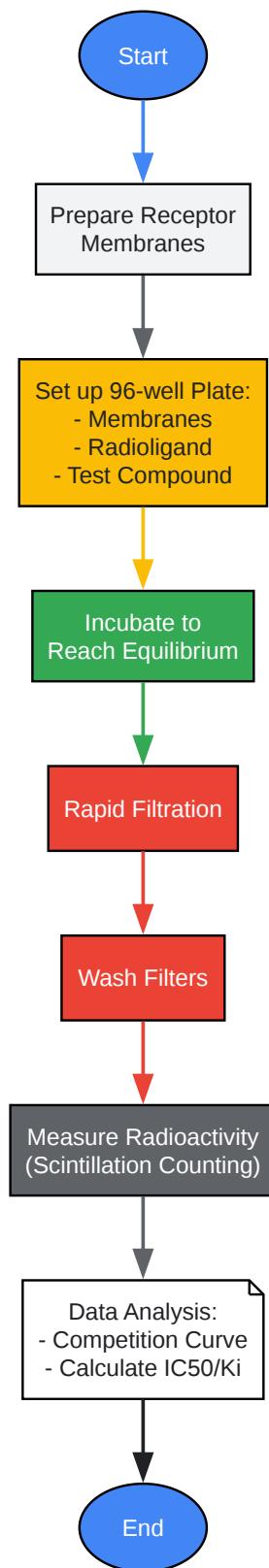
Caption: Simplified Mu-Opioid Receptor signaling cascade activated by 6-methylpyridin-2-yl derivative agonists.



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Caption: MSK1 signaling pathway in inflammation and its inhibition by 6-methylpyridin-2-yl derivatives.

## Experimental Workflow



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Caption: General workflow for a competitive radioligand binding assay.

## Conclusion

Derivatives of 6-methylpyridine-2-yl represent a versatile class of compounds with significant potential for the development of novel therapeutics. Their ability to interact with a range of important biological targets, including kinases and GPCRs, underscores their importance in drug discovery. This guide has provided a comprehensive overview of their pharmacological profiles, supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological pathways. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for translating their promising *in vitro* and *in vivo* activities into clinically effective treatments.

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